molecular formula C15H12N2O2 B022019 2-Hydroxycarbamazepine CAS No. 68011-66-5

2-Hydroxycarbamazepine

Cat. No.: B022019
CAS No.: 68011-66-5
M. Wt: 252.27 g/mol
InChI Key: VPZIYMMSJFWLSP-UHFFFAOYSA-N
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Description

2-Hydroxycarbamazepine is a derivative of carbamazepine, a widely used anticonvulsant and mood-stabilizing drug. It is known for its role in the metabolism of carbamazepine and is often studied for its pharmacological and toxicological properties .

Mechanism of Action

Target of Action

The primary targets of 2-Hydroxycarbamazepine are the sodium channels in the nervous system . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental for neuronal communication .

Mode of Action

This compound, like its parent compound carbamazepine, is believed to exert its therapeutic effects by blocking sodium channels . By inhibiting the influx of sodium ions, it prevents the generation of action potentials, thereby reducing the frequency of neuronal firing . This action helps to stabilize hyper-excited neural membranes, inhibit repetitive neuronal firing, and prevent the spread of seizures within the brain .

Biochemical Pathways

The formation of this compound from carbamazepine is catalyzed by several cytochrome P450 enzymes, including CYP3A4, CYP2B6, CYP1A2, CYP2A6, and CYP2E1 . The metabolite may serve as a precursor in the formation of protein-reactive metabolites . It is also suggested that this compound is oxidized by cytochromes P450 directly to carbamazepine iminoquinone (CBZ-IQ), followed by NADPH-mediated reduction to 2-hydroxyiminostilbene .

Pharmacokinetics

It is known that the metabolism of carbamazepine to this compound involveshepatic biotransformation . The clearance of carbamazepine is affected by total dose and coadministration of other drugs such as phenytoin . Genetic factors, specifically a variant in the microsomal epoxide hydrolase gene, also affect the clearance of carbamazepine 10,11-epoxide .

Result of Action

It is hypothesized that certain single nucleotide polymorphisms might increase the formation of immunogenic metabolites, leading ultimately to hypersensitivity reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the release of pharmaceutically active compounds to the soils through the application of sewage sludge and the irrigation with wastewater, or even with surface water, is constant . The adsorption of these compounds onto the soil is one of the key factors affecting their fate in the environment and their potential environmental risks .

Biochemical Analysis

Biochemical Properties

2-Hydroxycarbamazepine is involved in several biochemical reactions. It is formed from carbamazepine by the action of cytochromes P450 (P450s), specifically CYP3A4 and CYP2B6 . These enzymes catalyze the hydroxylation of carbamazepine, leading to the formation of this compound . This metabolite may serve as a precursor in the formation of protein-reactive metabolites .

Cellular Effects

It is known that carbamazepine, the parent compound, can cause hypersensitivity reactions in some patients . The conversion of carbamazepine to this compound, and subsequently to potentially reactive species, has been proposed as a possible bioactivation pathway in the pathogenesis of carbamazepine-induced hypersensitivity .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to potentially reactive species. It is oxidized by P450s directly to carbamazepine iminoquinone (CBZ-IQ), followed by NADPH-mediated reduction to 2-hydroxyiminostilbene (2-OHIS) . This process represents a potential carbamazepine bioactivation pathway leading to the formation of thiol-reactive metabolites .

Temporal Effects in Laboratory Settings

Studies on carbamazepine, the parent compound, suggest that its clearance is affected by total dose and phenytoin coadministration .

Metabolic Pathways

This compound is involved in the metabolic pathway of carbamazepine. It is formed through the hydroxylation of carbamazepine, a reaction catalyzed by P450s . The formation of this compound is a key step in the proposed bioactivation pathway of carbamazepine .

Transport and Distribution

It is known that carbamazepine, the parent compound, is lipophilic and can cross the blood-brain barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxycarbamazepine can be synthesized through the hydroxylation of carbamazepine. This process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, often methanol or acetonitrile, at a temperature range of 25-50°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate of carbamazepine to this compound while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxycarbamazepine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Hydroxycarbamazepine is unique due to its specific hydroxylation at the 2-position, which influences its metabolic pathway and pharmacokinetics. This distinct structure allows for different interactions with biological targets compared to its parent compound and other metabolites .

Properties

IUPAC Name

3-hydroxybenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-15(19)17-13-4-2-1-3-10(13)5-6-11-9-12(18)7-8-14(11)17/h1-9,18H,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZIYMMSJFWLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218201
Record name 2-Hydroxycarbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68011-66-5
Record name 2-Hydroxycarbamazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68011-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxycarbamazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068011665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxycarbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68011-66-5
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Record name HYDROXYCARBAMAZEPINE, 2-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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